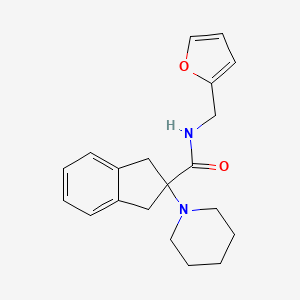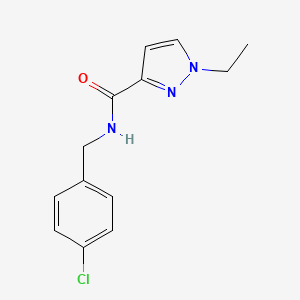
N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as FMI, is a chemical compound that has been widely studied for its potential use in scientific research. FMI is a member of the indanecarboxamide family of compounds, which are known to have a range of biological activities.
科学的研究の応用
N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is as a tool for studying the function of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a critical role in regulating dopamine levels in the brain, and is a target for a number of drugs used to treat psychiatric disorders such as ADHD and addiction. N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to bind selectively to DAT, and can be used to study the function of this protein in both in vitro and in vivo models.
作用機序
The mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is complex and not fully understood. However, it is known that N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide binds selectively to DAT and inhibits its function. This results in an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide are complex and depend on a number of factors, including dose, route of administration, and individual differences in metabolism. However, some of the most commonly observed effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide include increased locomotor activity, enhanced reward-seeking behavior, and changes in dopamine signaling in the brain.
実験室実験の利点と制限
One of the major advantages of using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in scientific research is its selectivity for DAT. This allows researchers to study the function of this protein in a more targeted way than with other compounds that may have broader effects on the brain. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments. For example, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a relatively new compound that is still being studied, and its long-term effects on the brain and body are not yet fully understood. Additionally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
将来の方向性
There are a number of future directions for research on N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is in understanding the long-term effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide on the brain and body. Another area of interest is in developing new compounds based on the structure of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide that may have even greater selectivity and efficacy for studying DAT. Finally, there is also interest in exploring the potential therapeutic applications of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide for treating psychiatric disorders such as ADHD and addiction.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. Its selectivity for DAT makes it a valuable tool for studying the function of this protein in the brain, and it has a range of potential applications in both basic and clinical research. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments, and more research is needed to fully understand its effects on the brain and body.
合成法
The synthesis of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a complex process that involves multiple steps. One of the most common methods for synthesizing N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is through the reaction of 2-(1-piperidinyl)acetic acid with 2-bromo-1-(2-furyl)ethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide as a white crystalline solid with a melting point of approximately 220-222°C.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-15-18-9-6-12-24-18)20(22-10-4-1-5-11-22)13-16-7-2-3-8-17(16)14-20/h2-3,6-9,12H,1,4-5,10-11,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEWEHQZYWPNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5483965.png)
![3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5483966.png)
![2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5483973.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5483980.png)
![5-[(2-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5483981.png)
![1-(4-biphenylylsulfonyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5483994.png)
![4-[4-(2-isopropyl-5-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5483998.png)
![N-(3,4-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5484007.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484014.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5484020.png)

![(2R*,3S*,6R*)-5-(1,3-benzothiazol-6-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5484039.png)
![1-[(1-{[6-(2,5-dihydro-1H-pyrrol-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5484050.png)
![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5484073.png)